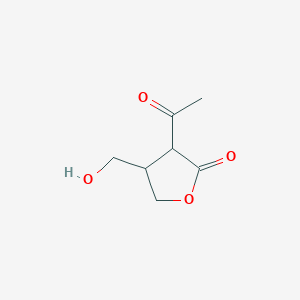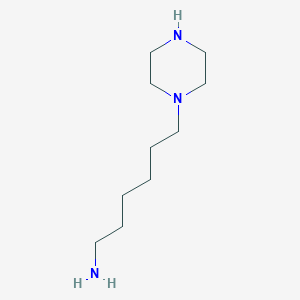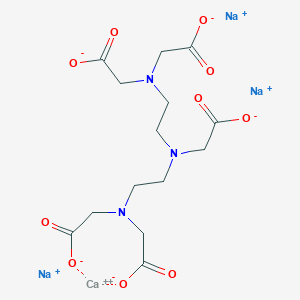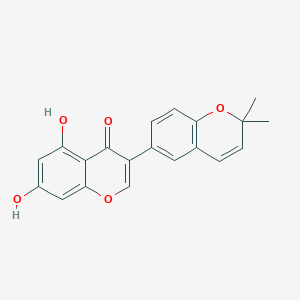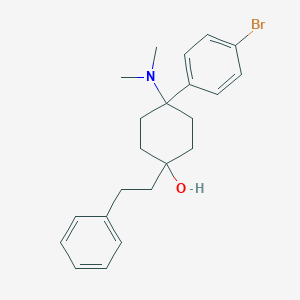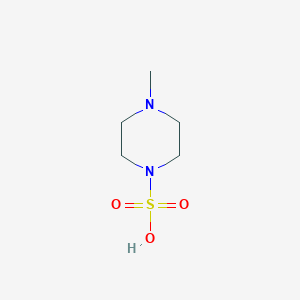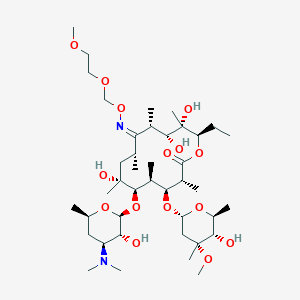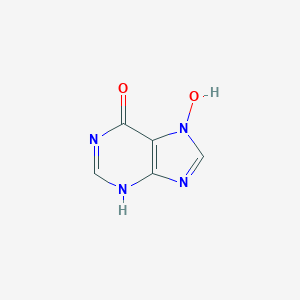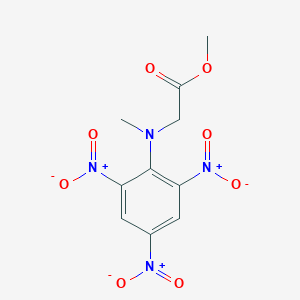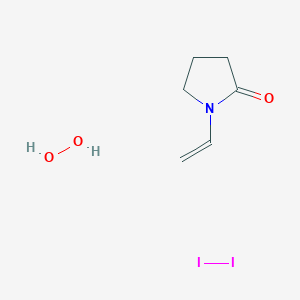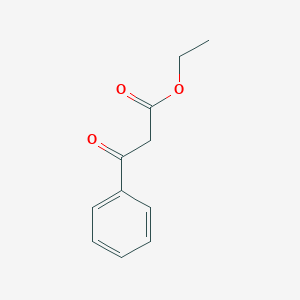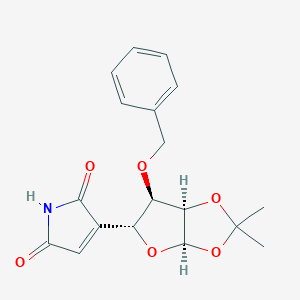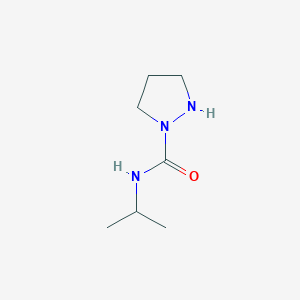
N-Isopropylpyrazolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isopropylpyrazolidine-1-carboxamide, commonly known as IPC, is a chemical compound that has gained popularity in the field of scientific research due to its unique properties. IPC belongs to the class of pyrazolidine derivatives and has been extensively studied for its potential application in various fields.
Wirkmechanismus
IPC acts as an inhibitor of cyclooxygenase, an enzyme that is involved in the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation and pain. By inhibiting cyclooxygenase, IPC can reduce the production of prostaglandins, thereby reducing inflammation and pain.
Biochemische Und Physiologische Effekte
IPC has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. IPC has also been shown to exhibit anticonvulsant and antipsychotic effects in animal models. IPC has been shown to be well-tolerated in animals, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
IPC has several advantages for use in lab experiments. IPC is relatively easy to synthesize and can be obtained in high purity. IPC is also stable under standard laboratory conditions. However, IPC has some limitations for use in lab experiments. IPC is relatively expensive compared to other compounds, which may limit its use in some experiments. IPC also has limited solubility in water, which may limit its use in aqueous systems.
Zukünftige Richtungen
IPC has several potential future directions for research. In medicinal chemistry, IPC could be further studied for its potential as an anti-inflammatory and analgesic agent. IPC could also be studied for its potential as an anticonvulsant and antipsychotic agent. In materials science, IPC could be further studied for its potential as a precursor for the synthesis of various materials, including polymers and metal complexes. In agriculture, IPC could be further studied for its potential as a plant growth regulator.
Synthesemethoden
IPC can be synthesized through a multistep process involving the condensation of isopropylamine and pyrazolidine-1-carboxylic acid. The reaction is catalyzed by a suitable reagent and can be optimized for yield and purity.
Wissenschaftliche Forschungsanwendungen
IPC has been studied for its potential application in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, IPC has been investigated for its potential as an anti-inflammatory and analgesic agent. IPC has also been studied for its potential application in materials science as a precursor for the synthesis of various materials, including polymers and metal complexes. In agriculture, IPC has been studied for its potential as a plant growth regulator.
Eigenschaften
CAS-Nummer |
124072-92-0 |
|---|---|
Produktname |
N-Isopropylpyrazolidine-1-carboxamide |
Molekularformel |
C7H15N3O |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
N-propan-2-ylpyrazolidine-1-carboxamide |
InChI |
InChI=1S/C7H15N3O/c1-6(2)9-7(11)10-5-3-4-8-10/h6,8H,3-5H2,1-2H3,(H,9,11) |
InChI-Schlüssel |
AMOCDAHKAWUHGK-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)N1CCCN1 |
Kanonische SMILES |
CC(C)NC(=O)N1CCCN1 |
Synonyme |
1-Pyrazolidinecarboxamide,N-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




